molecular formula C10H11NO B11821550 2-Benzofuranmethanamine, 5-methyl-

2-Benzofuranmethanamine, 5-methyl-

Cat. No.: B11821550
M. Wt: 161.20 g/mol
InChI Key: RNVZTQDTECANET-UHFFFAOYSA-N
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Description

2-Benzofuranmethanamine, 5-methyl- is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structure of 2-Benzofuranmethanamine, 5-methyl- consists of a benzofuran ring with a methyl group at the 5-position and an amine group attached to the methylene carbon at the 2-position.

Preparation Methods

The synthesis of 2-Benzofuranmethanamine, 5-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. . Industrial production methods often involve large-scale preparation techniques to ensure high yield and purity.

Chemical Reactions Analysis

2-Benzofuranmethanamine, 5-methyl- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can lead to the formation of nitro compounds, while reduction can yield amines.

Scientific Research Applications

2-Benzofuranmethanamine, 5-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzofuranmethanamine, 5-methyl- involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to the modulation of various cellular processes. For example, its antibacterial activity may involve the inhibition of bacterial enzymes, while its anti-tumor activity may involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-Benzofuranmethanamine, 5-methyl- can be compared with other benzofuran derivatives, such as:

    Amiodarone: Known for its anti-arrhythmic properties.

    Angelicin: Used in the treatment of skin diseases like psoriasis.

    Bergapten: Exhibits anti-inflammatory and anti-cancer properties.

The uniqueness of 2-Benzofuranmethanamine, 5-methyl- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

(5-methyl-2-benzofuran-1-yl)methanamine

InChI

InChI=1S/C10H11NO/c1-7-2-3-9-8(4-7)6-12-10(9)5-11/h2-4,6H,5,11H2,1H3

InChI Key

RNVZTQDTECANET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=COC(=C2C=C1)CN

Origin of Product

United States

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